molecular formula C9H11BrO2S B13009143 tert-Butyl 5-bromothiophene-3-carboxylate

tert-Butyl 5-bromothiophene-3-carboxylate

Cat. No.: B13009143
M. Wt: 263.15 g/mol
InChI Key: RJRPYIPWMHEHKV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromothiophene-3-carboxylate: is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and a tert-butyl ester group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of 3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-3-thiophenecarboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromothiophene-3-carboxylate depends on its application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 5-bromothiophene-2-carboxylate
  • tert-Butyl 5-chlorothiophene-3-carboxylate
  • tert-Butyl 5-iodothiophene-3-carboxylate

Comparison: tert-Butyl 5-bromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which influences its reactivity and selectivity in chemical reactions. Compared to its chlorinated and iodinated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

Tert-butyl 5-bromothiophene-3-carboxylate is an organic compound featuring a thiophene ring with a bromine atom and a tert-butyl ester group. Its molecular formula is C12_{12}H13_{13}BrO2_2, and it has a molecular weight of approximately 278.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in anti-inflammatory and anticancer applications.

Pharmacological Properties

Research indicates that this compound may exhibit significant biological activity through various mechanisms, primarily by modulating enzyme activities involved in inflammatory pathways. The presence of the bromine atom enhances its reactivity, potentially allowing it to interact with specific biological targets.

  • Enzyme Interaction : The compound is believed to interact with enzymes or receptors that play critical roles in inflammation and cancer progression. This interaction can lead to the modulation of their activities, yielding therapeutic effects.
  • Halogen Bonding : The unique structure of the compound allows for halogen bonding, which can enhance its binding affinity to biological targets, thereby increasing its efficacy as a drug candidate.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound.

1. Antibacterial Activity

A study on thiophene derivatives reported that compounds similar to this compound exhibited promising antibacterial properties against resistant strains of bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, suggesting that structural modifications can enhance antibacterial efficacy .

2. Anti-inflammatory Potential

Research has indicated that thiophene-based compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could be a significant therapeutic avenue for this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thiophene ring and substituents affect biological activity. Key findings include:

Compound Structure Biological Activity Notes
Tert-butyl 5-chlorothiophene-3-carboxylateChlorothiopheneModerate antibacterialChlorine's reactivity differs from bromine
Tert-butyl 5-fluorothiophene-3-carboxylateFluorothiopheneLow anti-inflammatoryFluorine's electronegativity impacts reactivity
Tert-butyl 5-iodothiophene-3-carboxylateIodothiopheneHigh reactivityLarger iodine affects steric interactions

These comparisons highlight how variations in halogen substitution can influence both reactivity and biological activity.

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

tert-butyl 5-bromothiophene-3-carboxylate

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,1-3H3

InChI Key

RJRPYIPWMHEHKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=C1)Br

Origin of Product

United States

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